Asparagine and glutamine are both non-essential amino acids that can be synthesized in the body. They are prevalent in many proteins and are crucial for metabolic functions. Asn-Gln is particularly important in plant physiology, where it contributes to nitrogen assimilation and transport . The compound is classified as a biologically active dipeptide, involved in cellular signaling and metabolic pathways.
The synthesis of Asparagine-Glutamine can occur through several biochemical pathways. The primary method involves the enzymatic reaction between asparagine and glutamine through the action of specific enzymes:
The synthesis can also occur via transamidation pathways, where aspartyl-tRNA is converted to asparaginyl-tRNA through a pretranslational modification process . This pathway is particularly common in bacteria and archaea, highlighting the diversity of mechanisms for amino acid activation.
The molecular formula for Asparagine-Glutamine is . The structure consists of:
The peptide bond between these two amino acids forms a rigid planar structure due to resonance stabilization. The dipeptide exhibits both polar and non-polar characteristics due to the properties of its constituent amino acids, influencing its solubility and reactivity in biological systems .
Asparagine-Glutamine participates in various chemical reactions:
These reactions are crucial for maintaining nitrogen balance and facilitating protein turnover in cells.
The mechanism of action for Asparagine-Glutamine primarily revolves around its role in nitrogen metabolism. In plants, Asn-Gln serves as a major nitrogen transport form, facilitating the movement of nitrogen from roots to aerial parts .
This dual role enhances both nutrient uptake and protein biosynthesis, essential for plant health and productivity.
Asparagine-Glutamine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its applications in research and industry .
Asparagine-Glutamine has diverse applications across various scientific fields:
Research continues to explore the implications of Asn-Gln in health sciences, particularly its role in cancer metabolism and neurodegenerative diseases .
Deamidation of asparagine (Asn) and glutamine (Gln) residues proceeds primarily through cyclic imide intermediates, forming succinimide for Asn and glutarimide for Gln. This nucleophilic substitution mechanism initiates when the backbone amide nitrogen of the adjacent C-terminal residue attacks the carbonyl carbon of Asn/Gln's side chain amide group. This intramolecular cyclization results in the elimination of ammonia (NH₃) and forms a five-membered succinimide ring from Asn or a six-membered glutarimide ring from Gln [1]. The reaction pathway was experimentally confirmed via infrared ion spectroscopy coupled with collision-induced dissociation (CID) mass spectrometry, revealing that protonated dipeptides containing Asn or Gln undergo deamidation exclusively from the side chain amide rather than the N-terminus [1]. The structural constraints imposed by ring size significantly impact reaction kinetics: the five-membered succinimide from Asn forms more readily due to lower steric strain compared to Gln's six-membered glutarimide, which exhibits higher activation energy barriers [1] [5].
Table 1: Cyclic Intermediate Formation in Asparagine vs. Glutamine Deamidation
Feature | Asparagine (Asn) | Glutamine (Gln) |
---|---|---|
Intermediate | Succinimide (5-membered ring) | Glutarimide (6-membered ring) |
Nucleophile | Backbone amide nitrogen of C-terminal adjacent residue | Backbone amide nitrogen of C-terminal adjacent residue |
Formation Energy | Lower activation barrier | Higher activation barrier |
Experimental Evidence | IR spectra match DFT-calculated succinimide structures | IR spectra show glutarimide formation only in specific sequences |
Steric Influence | Favored due to minimal ring strain | Disfavored due to increased ring size |
The deamidation pathways of Asn and Gln exhibit pronounced pH-dependent behavior due to shifts in the protonation states of reactive groups. Under acidic conditions (pH < 6), deamidation occurs predominantly through direct hydrolysis, where protonation of the side-chain amide oxygen facilitates water molecule attack, yielding aspartic acid (Asp) or glutamic acid (Glu) without cyclic intermediates [1] [9]. In contrast, neutral to alkaline conditions (pH 7-10) favor cyclization mechanisms due to deprotonation of the backbone amide nitrogen, enhancing its nucleophilicity for intramolecular attack. This pH-dependent switch was quantified in model peptides, where cyclization rates increased by 2-3 orders of magnitude as pH shifted from 6 to 8 [9]. Buffer composition further modulates these pathways: phosphate and ammonium ions catalyze cyclization more effectively than borate or Tris buffers due to superior leaving-group stabilization during tetrahedral intermediate formation [9]. Notably, the optimal pH stability for both Asn and Gln residues lies between pH 4–6, where both hydrolysis and cyclization rates are minimized [9].
Table 2: pH Influence on Deamidation Pathways
pH Range | Dominant Mechanism | Key Chemical Events | Catalytic Influences |
---|---|---|---|
Acidic (pH < 6) | Direct hydrolysis | Side-chain amide protonation; Nucleophilic water attack | Acid-catalyzed; Minimal buffer effects |
Neutral (pH 6-8) | Cyclization → Hydrolysis | Backbone amide deprotonation; Cyclic imide formation | Phosphate/ammonium ions accelerate cyclization |
Alkaline (pH > 8) | Cyclization → Hydrolysis | Complete amide nitrogen deprotonation; Rapid ring closure | Base-catalyzed; Ionic strength accelerates rates |
The primary sequence context surrounding Asn/Gln residues dictates deamidation kinetics and product distribution through steric constraints and electronic effects. The C-terminal adjacent residue (n+1 position) exerts the strongest influence:
Sequence-specific kinetics follow the reactivity hierarchy: NG > NS > NN > NT > NH for Asn and QG > QS > QN > QT > QH for Gln, demonstrating how residue size, polarity, and side-chain nucleophilicity modulate reaction efficiency [3] [9].
The cyclic imide intermediates (succinimide/glutarimide) are intrinsically chirally labile, enabling spontaneous racemization at their α-carbon centers. This process generates D-enantiomers from originally L-configured residues. Hydrolysis of these racemized intermediates occurs at two distinct sites:
Isoaspartate formation predominates in Asn deamidation, constituting >70% of products in model peptides, while direct aspartate formation represents <30% [1]. This preference stems from the kinetically favored nucleophilic attack on the cyclic imide's less sterically hindered carbonyl (adjacent to the α-carbon for Asn). Gln deamidation shows reduced isopeptide formation due to the glutarimide's larger ring size, which distributes ring strain more evenly and diminishes regioselectivity during hydrolysis [5] [6]. Racemization rates correlate with imide stability: succinimide (t₁/₂ = hours) racemizes faster than glutarimide (t₁/₂ = days), explaining the higher prevalence of D-isoAsp in aged proteins [5]. These modifications lengthen the peptide backbone by inserting methylene (-CH₂-) groups, disrupting secondary structure and potentially impairing protein function.
Table 3: Racemization and Isomerization Products in Deamidation
Process | Asparagine Products | Glutamine Products | Structural Consequence |
---|---|---|---|
Cyclic Imide Formation | Succinimide intermediate | Glutarimide intermediate | Planar imide ring enables racemization |
Racemization | D-succinimide | D-glutarimide | Inversion of α-carbon chirality |
Regioselective Hydrolysis | L-Asp (α-linkage) or L-isoAsp (β-linkage) | L-Glu (α-linkage) or L-isoGlu (γ-linkage) | Isoforms insert methylene group into backbone |
Dominant Product | L-isoAsp (>70%) | L-Glu (pathway dependent) | Backbone elongation by 1.3 Å (isoAsp) |
Deamidation kinetics diverge substantially between Asn and Gln due to differential cyclization energetics and solvent accessibility requirements. Experimental analyses of pentapeptides (GXNG/GXQG) under physiological conditions (pH 7.4, 37°C, 0.15M Tris) reveal that Asn deamidates with half-lives ranging from 1 to 500 days, while Gln exhibits half-lives of 600–20,000 days [1] [4]. This >100-fold kinetic disparity originates from the thermodynamic instability of the six-membered glutarimide ring versus the five-membered succinimide. Density Functional Theory (DFT) calculations confirm that glutarimide formation encounters higher activation energies (ΔG‡ ≈ 28–35 kcal/mol) compared to succinimide (ΔG‡ ≈ 18–25 kcal/mol) across diverse peptide sequences [5].
The solvent dielectric constant (ε) further modulates kinetics: high-ε environments (e.g., aqueous solutions) accelerate direct hydrolysis over cyclization for Gln, whereas Asn maintains cyclization dominance across dielectric conditions [5]. In long-lived proteins like human lens crystallins, age-dependent accumulation patterns reflect these kinetic differences: Asn residues reach 22.6% ± 3.6% deamidation in aged lenses, compared to Gln at 6.6% ± 1.3% [10]. However, both residues exhibit elevated deamidation at sites flanked by basic residues (e.g., -Lys-Asn-), where Coulombic interactions stabilize the deprotonated amide nitrogen transition state [10].
Table 4: Kinetic Parameters of Asparagine vs. Glutamine Deamidation
Parameter | Asparagine (Asn) | Glutamine (Gln) | Biological Implication |
---|---|---|---|
Half-Life Range | 1–500 days | 600–20,000 days | Faster accumulation of Asn modifications |
Activation Energy (Cyclization) | 18–25 kcal/mol | 28–35 kcal/mol | Gln cyclization kinetically disfavored |
Dielectric Sensitivity | Low (cyclization dominant) | High (hydrolysis competes) | Solvent exposure impacts Gln pathways |
Aged Crystallins (Deamidation Level) | 22.6% ± 3.6% | 6.6% ± 1.3% | Reflects intrinsic kinetic differences |
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